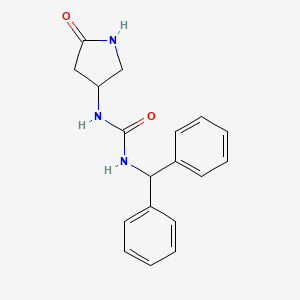

1-Benzhydryl-3-(5-oxopyrrolidin-3-yl)urea

Description

Contextual Significance of Urea-Containing Chemical Entities in Academic Research

The urea (B33335) functionality is a cornerstone in medicinal chemistry, valued for its ability to form stable hydrogen bonds with biological targets such as proteins and receptors. researchgate.net This characteristic makes it a privileged structure in the design of enzyme inhibitors and receptor modulators. nih.govunina.it The urea moiety is present in a wide array of FDA-approved drugs, demonstrating its versatility and importance in treating a variety of human diseases. nih.gov

Historically, the development of urea derivatives as medicinal agents has led to significant therapeutic advancements. For instance, early work by Bayer led to the discovery of suramin, a potent antitrypanosomal agent. nih.gov In more recent decades, numerous urea-containing drugs have been approved, including kinase inhibitors like sorafenib (B1663141) and regorafenib, which are pivotal in cancer therapy. researchgate.netnih.gov The broad spectrum of biological activities associated with urea-based compounds includes antibacterial, antiviral, anti-inflammatory, and anticancer effects. researchgate.net

The synthesis of urea derivatives has also been a significant area of research. Traditional methods often involved hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Consequently, a substantial body of research has focused on developing safer and more environmentally friendly synthetic routes. nih.gov

| Compound Name | Therapeutic Application |

|---|---|

| Sorafenib | Anticancer (Kinase inhibitor) |

| Regorafenib | Anticancer (Kinase inhibitor) |

| Lenvatinib | Anticancer (Kinase inhibitor) |

| Glibenclamide (Glyburide) | Antidiabetic |

| Suramin | Antitrypanosomal |

Role of Pyrrolidinone Moieties in Medicinal Chemistry and Compound Design

The pyrrolidinone ring, a five-membered lactam, is another critical scaffold in medicinal chemistry. ontosight.airesearchgate.net Its structure offers a three-dimensional framework that can effectively explore the pharmacophore space, a desirable trait in drug design. researchgate.netnih.gov The non-planar nature of the pyrrolidinone ring allows for the creation of stereochemically diverse molecules, which can lead to highly specific interactions with biological targets. researchgate.netnih.gov

Pyrrolidinone derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.net This versatility has made the pyrrolidinone nucleus a valuable starting point for the design of novel bioactive agents. researchgate.net The synthesis of substituted pyrrolidinones is an active area of research, with studies exploring how different functional groups attached to the ring can modulate biological activity. nih.govmdpi.com For example, research on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown that these compounds can serve as promising scaffolds for developing new antimicrobial and anticancer agents. nih.govmdpi.com

| Biological Activity | Example or Application Area |

|---|---|

| Antimicrobial | Active against Gram-positive pathogens and drug-resistant fungi. nih.govmdpi.com |

| Anticancer | Demonstrated activity in human pulmonary cancer cell culture models. nih.govmdpi.com |

| Anticonvulsant | A noted pharmaceutical effect of the pyrrolidinone nucleus. researchgate.net |

| Anti-inflammatory | A potential therapeutic application for this class of compounds. researchgate.net |

Overview of Research Trajectories for Novel Chemical Scaffolds

The discovery and development of novel chemical scaffolds are fundamental to advancing medicinal chemistry and drug discovery. researchgate.net The process often begins with identifying a "scaffold," which is the core structure of a molecule. nih.gov Researchers then modify this scaffold by adding different chemical groups to enhance its biological activity and physicochemical properties. researchgate.net

One key challenge in this field is navigating the vastness of chemical space, which is estimated to contain between 10^23 and 10^60 potential molecules. researchgate.net To address this, researchers employ various strategies, including fragment-based drug design and in silico screening, to identify promising new scaffolds. nih.gov High-throughput screening and parallel synthesis techniques have also become instrumental in accelerating the discovery process. youtube.com

The evolution of research interest in different scaffolds can be tracked over time, with some scaffolds gaining prominence while others fall out of favor. nih.govacs.org This trend analysis can help guide the selection and prioritization of scaffolds in new drug development projects. nih.gov The ultimate goal is to develop novel compounds with improved efficacy, safety, and stability for the treatment of human diseases. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-(5-oxopyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c22-16-11-15(12-19-16)20-18(23)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,19,22)(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYXBMBMCNYIJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Benzhydryl 3 5 Oxopyrrolidin 3 Yl Urea

Established Synthetic Routes for the Core Structure

The synthesis of 1,3-disubstituted ureas like 1-Benzhydryl-3-(5-oxopyrrolidin-3-yl)urea traditionally relies on a few robust and well-established chemical reactions. The most common and direct approach involves the reaction of an amine with an isocyanate. nih.govnih.gov In this context, the synthesis would proceed via the coupling of a 3-amino-5-oxopyrrolidine precursor with benzhydryl isocyanate. This method is widely employed due to its efficiency and the commercial availability of a wide range of isocyanate building blocks.

Alternatively, the urea (B33335) functionality can be constructed using phosgene (B1210022) or its safer liquid equivalent, triphosgene. nih.gov This route would first involve the reaction of benzhydrylamine with phosgene to form the benzhydryl isocyanate in situ, which would then react with the 3-amino-5-oxopyrrolidine. Another established method is the reaction of two amines with a carbonylating agent.

The synthesis of the key 3-amino-5-oxopyrrolidine intermediate itself can be accomplished through various routes. A common starting point is itaconic acid, which can be reacted with an appropriate amine to form a 5-oxopyrrolidine-3-carboxylic acid. nih.govmdpi.com Subsequent functional group manipulations, such as a Curtius, Hofmann, or Schmidt rearrangement starting from the carboxylic acid or a related derivative, can be employed to introduce the amine group at the 3-position.

Development of Novel Synthetic Approaches for Enhanced Yield and Stereocontrol

Advancements in synthetic chemistry have led to the development of novel approaches that offer improved yields, safety profiles, and stereocontrol. To circumvent the use of highly toxic phosgene and moisture-sensitive isocyanates, alternative "isocyanate-free" methods have been developed. These include the use of reagents like N,N'-carbonyldiimidazole (CDI) to couple the two amine precursors or the reaction of an amine with a chloroformate to form a carbamate, which is then reacted with another amine to yield the final urea. nih.gov

Stereocontrol is a critical aspect of modern drug discovery, particularly for molecules with chiral centers like the 3-position of the pyrrolidinone ring. nih.gov The development of stereoselective syntheses for the chiral 3-aminopyrrolidinone precursor is paramount. Asymmetric synthesis strategies, such as chiral auxiliary-guided reactions, asymmetric hydrogenation of a suitable enamine precursor, or enzymatic resolutions, can provide access to enantiomerically pure intermediates. The stereochemistry of the pyrrolidinone ring can significantly influence the biological activity of the final compound due to differential binding interactions with chiral protein targets. nih.gov

Preparation of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound. For this compound, this involves systematic modification of its three main structural components: the benzhydryl moiety, the pyrrolidinone ring, and the urea linker. nih.govnih.gov

Benzhydryl Moiety Modifications

The benzhydryl group is a bulky, lipophilic moiety that often plays a crucial role in binding to target proteins. mdpi.com Modifications in this region are performed to probe the size and nature of the binding pocket and to modulate properties like solubility and metabolic stability. SAR studies often explore the replacement of the benzhydryl group with other bulky lipophilic fragments, such as the adamantyl group, or the introduction of various substituents onto the phenyl rings. nih.gov

Table 1: Examples of Benzhydryl Moiety Modifications in Urea Derivatives

| Modification Type | Example Substituent/Group | Rationale |

|---|---|---|

| Phenyl Ring Substitution | -F, -Cl, -CH₃, -OCH₃ | To probe electronic and steric effects in the binding pocket. |

| Phenyl Ring Replacement | Naphthyl, Pyridyl | To explore different aromatic systems and potential new interactions. |

| Isosteric Replacement | Adamantyl, Bicyclo[2.2.1]heptyl researchgate.net | To assess the impact of different shapes and sizes of lipophilic groups. |

Pyrrolidinone Ring Substitutions

The pyrrolidinone ring serves as a central scaffold and its substitution can influence the molecule's orientation in the binding site and its physicochemical properties. researchgate.netnih.gov The synthesis of derivatives often involves introducing substituents at various positions of the ring. For instance, starting with substituted itaconic acids allows for modifications at the 4-position. The nitrogen atom of the pyrrolidinone ring (N-1) can be substituted by employing different primary amines in the initial ring-forming reaction. nih.govmdpi.comresearchgate.net

Table 2: Examples of Pyrrolidinone Ring Substitutions

| Position of Substitution | Example Substituent | Synthetic Strategy |

|---|---|---|

| N-1 (Aryl) | 4-Chlorophenyl, 2-Hydroxyphenyl mdpi.com | Reaction of itaconic acid with a substituted aniline. |

| C-4 | Methyl, Phenyl | Use of appropriately substituted succinic acid derivatives. |

| Fused Rings | Benzimidazole mdpi.com | Derivatization of a functional group on the N-1 aryl substituent. |

Urea Linker Derivatizations

The urea linker is a key pharmacophoric element, capable of forming multiple hydrogen bonds with biological targets. nih.govresearchgate.net Its derivatization is a common strategy to fine-tune binding affinity and selectivity. A direct analogue is the corresponding thiourea, which can be synthesized using an isothiocyanate instead of an isocyanate. nih.gov The hydrogen-bonding properties of thioureas differ from ureas, which can lead to altered biological activity. Other modifications include N-alkylation of one of the urea nitrogens or replacing the entire urea moiety with a bioisosteric functional group like a carbamate, sulfonamide, or amide. nih.govmdpi.com

Table 3: Examples of Urea Linker Derivatizations

| Derivatization Type | Resulting Functional Group | Key Reagent |

|---|---|---|

| Sulfur Analogue | Thiourea | Isothiocyanate nih.gov |

| N-Alkylation | N-Methyl Urea | Deprotonation followed by reaction with an alkyl halide (e.g., CH₃I). nih.gov |

| Bioisosteric Replacement | Carbamate | Alcohol reacting with an isocyanate. nih.gov |

| Bioisosteric Replacement | Sulfonamide | Amine reacting with a sulfonyl chloride. |

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. In the context of urea synthesis, this translates to avoiding hazardous reagents and minimizing waste. ureaknowhow.comrsc.org Significant efforts have been made to develop "green" routes to ureas that avoid the use of phosgene and isocyanates. nih.gov

Recent breakthroughs include electrochemical methods that can synthesize urea directly from nitrogen (N₂) and carbon dioxide (CO₂) under ambient conditions, representing a paradigm shift in urea production. acs.org Another sustainable approach involves the electrocatalytic coupling of nitrate (NO₃⁻), often found in wastewater, with CO₂. springernature.com While these methods are primarily aimed at large-scale industrial production, the principles can inspire greener laboratory-scale syntheses. Process modeling, for instance using Aspen Plus, allows for the design of more energy-efficient and sustainable large-scale production routes for green urea. ureaknowhow.comrsc.org These advanced strategies highlight a move towards more sustainable practices in the synthesis of important chemical compounds.

Molecular and Structural Investigations of 1 Benzhydryl 3 5 Oxopyrrolidin 3 Yl Urea

Conformational Analysis and Tautomerism Studies

Tautomerism is another important aspect to consider for this molecule. The 5-oxopyrrolidin-3-yl urea (B33335) moiety contains both amide and urea functionalities, which can potentially exhibit keto-enol and amide-imidol tautomerism. The equilibrium between these tautomeric forms is influenced by factors such as solvent polarity and pH. Quantum chemical calculations can provide insights into the relative stabilities of the different tautomers. inovatus.esinovatus.es

Stereochemical Elucidation and Isomer Characterization

The presence of a chiral center at the 3-position of the pyrrolidinone ring means that 1-benzhydryl-3-(5-oxopyrrolidin-3-yl)urea can exist as a pair of enantiomers, (R)- and (S)-isomers. The specific stereochemistry is expected to have a significant impact on the molecule's biological activity and its interactions with other chiral molecules.

The characterization and separation of these stereoisomers are essential for any potential pharmaceutical applications. Techniques such as chiral chromatography are typically employed for the separation of enantiomers. The absolute configuration of each isomer can be determined using methods like X-ray crystallography of a single crystal or by comparing experimentally measured circular dichroism (CD) spectra with those predicted by quantum chemical calculations.

Advanced Spectroscopic Techniques for Structural Research Insights

Nuclear Magnetic Resonance (NMR) for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of this compound in solution. One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the different atoms in the molecule.

Two-dimensional NMR experiments, like COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms and to aid in the assignment of the NMR signals. More advanced techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of different protons, which is invaluable for determining the preferred conformation in solution. Variable temperature NMR studies can also be employed to study the dynamic processes, such as the rotation around single bonds and the interconversion between different conformers.

X-ray Crystallography for Solid-State Structure and Binding Mode Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com A single crystal X-ray diffraction study of this compound would provide accurate information about bond lengths, bond angles, and torsion angles. researchgate.net This data is crucial for understanding the intramolecular and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. researchgate.net

The crystallographic data can also reveal the preferred conformation of the molecule in the solid state, which can then be compared with the results from solution-state NMR studies and theoretical calculations. In cases where the compound is co-crystallized with a biological target, X-ray crystallography can provide detailed insights into the binding mode and the specific interactions that are responsible for its biological activity.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor | 0.045 |

Note: This is a hypothetical data table for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful theoretical tools for investigating the electronic structure and reactivity of this compound. nih.govchemrxiv.org These calculations can provide valuable information about various molecular properties, including:

Optimized geometry: Theoretical calculations can predict the most stable conformation of the molecule in the gas phase.

Electronic properties: Properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential can be calculated. These properties are important for understanding the molecule's reactivity and its potential for intermolecular interactions.

Spectroscopic properties: Theoretical calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the theoretical model.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (arbitrary units) |

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -1.5 eV |

| HOMO-LUMO gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: This is a hypothetical data table for illustrative purposes.

By combining the insights from these advanced spectroscopic and computational techniques, a comprehensive understanding of the molecular and structural properties of this compound can be achieved. This knowledge is essential for its potential development in various fields of chemistry and medicine.

Preclinical Pharmacokinetic and Metabolic Research of 1 Benzhydryl 3 5 Oxopyrrolidin 3 Yl Urea

Absorption Studies in Preclinical Models

Following oral administration in preclinical rat models, 1-Benzhydryl-3-(5-oxopyrrolidin-3-yl)urea is absorbed, and its exposure has been observed to increase in a dose-dependent manner. Studies indicate that after single oral doses, the systemic exposure to the compound is proportional to the administered dose. Furthermore, research involving multiple oral doses has suggested the potential for drug accumulation when compared to a single dose administration.

Distribution Profile Analysis in Animal Tissues and Organs

Preclinical studies in rats have demonstrated that this compound exhibits wide distribution into various tissues and organs. The compound has been found to distribute to tissues with high blood perfusion. Notably high concentrations have been observed in the kidney, which is a target organ for its pharmacological activity, as well as in the heart, lung, and spleen. Conversely, the distribution of the compound into the brain and testis was found to be the lowest among the tissues examined. The plasma protein binding of the compound has been determined to be approximately 60% in rats and 40% in humans.

Below is an interactive table summarizing the tissue distribution of this compound in preclinical models.

| Tissue/Organ | Distribution Level |

| Kidney | High |

| Heart | High |

| Lung | High |

| Spleen | High |

| Brain | Low |

| Testis | Low |

Metabolic Pathway Elucidation in In Vitro and Animal Systems

While preclinical studies indicate that metabolism is the primary route of elimination for this compound, detailed public information on its specific metabolic pathways is limited.

Identification of Major Metabolites

Specific data identifying the major metabolites of this compound in either in vitro or in vivo systems are not extensively detailed in publicly available scientific literature. General metabolic pathways for urea (B33335) derivatives often involve oxidation and hydrolysis. For compounds with similar structural features, such as a benzhydryl group, metabolism can occur through hydroxylation of the aromatic rings. The pyrrolidinone ring may also be subject to metabolic modifications. However, without specific studies on this compound, the exact structures of its major metabolites remain to be elucidated.

Enzyme (e.g., Cytochrome P450) Involvement in Metabolism

The specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound have not been definitively identified in the available research. Generally, urea-containing compounds can be metabolized by various CYP isoforms, with CYP3A4 being a common enzyme involved in the metabolism of a wide range of pharmaceuticals. The benzhydryl moiety, present in many pharmacologically active compounds, is also known to be a substrate for CYP-mediated oxidation. Further reaction phenotyping studies are required to determine the specific CYP enzymes responsible for the biotransformation of this compound.

Excretion Pathways in Preclinical Animal Models

Studies in rats have shown that this compound and its metabolites are eliminated from the body through multiple routes. The primary pathway of excretion appears to be through the feces. After oral administration, the cumulative excretion of the parent compound in urine, feces, and bile is relatively low, suggesting extensive metabolic clearance. In one study, the accumulative excretion rate of the unchanged drug was 0.14% in urine, 3.16% in feces, and 0.018% in bile. This indicates that the vast majority of the compound is metabolized before being excreted.

The following table provides a breakdown of the cumulative excretion of the parent compound in a preclinical rat model.

| Excretion Route | Cumulative Excretion Rate (%) |

| Urine | 0.14 |

| Feces | 3.16 |

| Bile | 0.018 |

In Vitro Permeability and Transport Studies

Currently, there is no specific information available in the public domain from in vitro permeability and transport studies, such as those using Caco-2 cell monolayers, for this compound. Caco-2 cell permeability assays are a standard in vitro method used to predict the oral absorption of drug candidates. Such studies would provide valuable insights into its potential for intestinal absorption and whether it is a substrate for efflux transporters like P-glycoprotein. The absence of this data represents a gap in the full preclinical characterization of the compound.

Advanced Analytical Methodologies for Research of 1 Benzhydryl 3 5 Oxopyrrolidin 3 Yl Urea

Development and Validation of High-Sensitivity Quantification Methods in Research Matrices

Accurate quantification of 1-Benzhydryl-3-(5-oxopyrrolidin-3-yl)urea in diverse research matrices, such as plasma, tissue homogenates, and reaction mixtures, is critical for pharmacokinetic, toxicokinetic, and in vitro studies. The development and validation of high-sensitivity methods ensure that the data generated are reliable and reproducible.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of small molecules due to its superior sensitivity, selectivity, and speed. For the quantification of this compound, a validated LC-MS/MS method would typically involve the following:

Sample Preparation: A simple and efficient extraction technique, such as protein precipitation or liquid-liquid extraction, is optimized to isolate the analyte from the complex research matrix, ensuring high recovery and minimal matrix effects.

Chromatographic Separation: A reversed-phase C18 or similar column is commonly used to achieve chromatographic separation of the analyte from endogenous matrix components. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a formic acid modifier) ensures sharp peak shapes and short run times.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are selected for the analyte and an internal standard to ensure high selectivity and accuracy. The positive electrospray ionization (ESI) mode is often suitable for urea-containing compounds.

Method validation is conducted according to international guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability under various storage conditions.

Advanced Chromatographic Techniques for Purity and Impurity Profiling in Research Samples

Ensuring the purity of a research compound is paramount for the validity of experimental results. Impurity profiling involves the detection, identification, and quantification of any unwanted chemical substances present in the sample. Advanced chromatographic techniques are essential for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV detection is a fundamental technique for purity assessment. However, for comprehensive impurity profiling, more advanced methods are employed:

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (<2 µm), allowing for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. This is particularly useful for separating closely related impurities.

High-Resolution Mass Spectrometry (HRMS): Coupling UPLC with HRMS detectors, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, enables the accurate mass determination of impurities. This information is crucial for elucidating their elemental composition and identifying unknown structures.

The process involves subjecting the this compound sample to forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products. The developed chromatographic method must then be able to separate the parent compound from all process-related impurities and degradation products.

Table 1: Exemplar Chromatographic Conditions for Purity Profiling

| Parameter | Condition |

|---|---|

| Chromatography System | UPLC System |

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm; HRMS Scan |

Metabolite Isolation and Structural Characterization Techniques

Understanding the metabolic fate of this compound is crucial in many research contexts. This involves identifying the chemical structures of metabolites formed after administration to in vivo or in vitro biological systems.

The process typically begins with incubating the compound with liver microsomes or hepatocytes, or by analyzing samples from animal studies. The primary analytical workflow includes:

Metabolite Screening: An initial screening using LC-HRMS is performed to detect potential metabolites by comparing samples from treated and control groups. Common metabolic transformations, such as oxidation, hydrolysis, and conjugation, are predicted and searched for.

Isolation: If a significant metabolite is detected, preparative HPLC is often used for its isolation and purification from the biological matrix. This provides a sufficient quantity of the metabolite for structural elucidation.

Structural Characterization: The definitive structure of the isolated metabolite is determined using a combination of sophisticated analytical techniques. High-resolution mass spectrometry provides the accurate mass and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) provides detailed information about the molecule's carbon-hydrogen framework and the connectivity of atoms, allowing for unambiguous structure confirmation.

Chiral Separation Techniques for Enantiomeric Purity Analysis in Research Contexts

The this compound molecule contains a chiral center at the 3-position of the pyrrolidinone ring. As enantiomers can have different biological activities and properties, it is essential to have analytical methods to separate and quantify them. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of chiral compounds. researchgate.net This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Common types of CSPs that could be screened for the separation of this compound enantiomers include:

Polysaccharide-based CSPs: Columns based on cellulose or amylose derivatives are highly versatile and successful for a broad range of chiral compounds. nih.gov

Macrocyclic glycopeptide-based CSPs: Antibiotics like vancomycin or teicoplanin are bonded to silica and can offer unique enantioselectivity, particularly for compounds with polar and ionizable groups. mdpi.comresearchgate.net

Method development involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve baseline separation of the enantiomers. Once a suitable method is developed, it can be validated for parameters like specificity, linearity, and precision to determine the enantiomeric purity of a research sample.

Table 2: Potential Chiral HPLC Method Parameters

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Macrocyclic Glycopeptide-based (e.g., Vancomycin) |

| Mobile Phase | Hexane/Ethanol (e.g., 80:20 v/v) | Acetonitrile/Ammonium Acetate Buffer |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 220 nm | UV at 220 nm |

Challenges and Future Research Directions for 1 Benzhydryl 3 5 Oxopyrrolidin 3 Yl Urea

Addressing Synthetic Scalability and Cost-Effectiveness for Research Production

A significant hurdle in the early stages of drug discovery is the development of a synthetic route that is not only efficient but also scalable and cost-effective. For a molecule like 1-Benzhydryl-3-(5-oxopyrrolidin-3-yl)urea, initial laboratory-scale synthesis may be sufficient for preliminary biological screening. However, as research progresses, the need for larger quantities of the compound for more extensive preclinical testing becomes critical.

Future research must focus on optimizing the synthetic pathway. This involves exploring alternative starting materials, reducing the number of synthetic steps, and improving reaction yields. The use of more economical and readily available reagents and catalysts is a key consideration. openaccessgovernment.org For instance, traditional methods for creating complex molecules can be costly and involve multiple intricate steps. openaccessgovernment.org A crucial aspect of cost-effectiveness is not just the price of raw materials but also factors like process efficiency and waste reduction. acs.org The goal is to establish a robust process that can be reliably scaled up from milligram to kilogram quantities without significant increases in cost or complexity. acs.org The development of such a process is essential to ensure that a sufficient supply of the compound is available for comprehensive preclinical evaluation. patheon.com

Table 1: Key Considerations for Synthetic Route Optimization

| Consideration | Objective |

| Starting Materials | Utilize commercially available and inexpensive precursors. |

| Number of Steps | Minimize synthetic steps to improve overall yield and reduce labor. |

| Reagents & Catalysts | Employ cost-effective and environmentally benign reagents. openaccessgovernment.org |

| Yield Optimization | Maximize the yield of each synthetic step. |

| Purification | Develop efficient and scalable purification methods. |

| Waste Management | Implement green chemistry principles to minimize hazardous waste. |

Elucidating Novel Biological Targets and Mechanisms

While the structure of this compound may suggest potential interactions with certain classes of biological targets, its precise mechanism of action remains to be elucidated. A critical future direction is the comprehensive screening of this compound against a wide array of biological targets to identify its primary mode of action and any potential off-target effects. The pyrrolidine scaffold is a versatile feature in drug design, known to influence pharmacological efficacy through its specific spatial arrangements. nih.gov

Modern drug discovery relies on various techniques to uncover these mechanisms. High-throughput screening (HTS) against panels of receptors, enzymes, and ion channels can provide initial clues. Subsequently, more focused biochemical and cellular assays are necessary to validate these initial findings. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and chemical biology approaches can be employed to isolate and identify the specific protein targets that bind to the compound. nih.gov Understanding the molecular interactions at the target site is crucial for optimizing the compound's structure to enhance potency and selectivity.

Development of Advanced Preclinical Models for Efficacy Assessment

A major challenge in the development of drugs, particularly for central nervous system (CNS) disorders, is the poor predictive value of traditional preclinical models. bmj.com The successful translation of preclinical findings to human clinical trials is notoriously low. simbecorion.com For a compound like this compound, which may have neuroactive potential, the selection and development of appropriate preclinical models are critical for assessing its efficacy.

Future research should move beyond simplistic animal models that may not fully recapitulate the complexity of human diseases. simbecorion.com This includes the use of genetically engineered models that more accurately reflect the genetic basis of a disease, as well as models that incorporate co-morbidities. Furthermore, the development and use of human-derived models, such as those based on induced pluripotent stem cells (iPSCs), offer a promising avenue for more relevant efficacy testing. Incorporating clinically relevant measurements and outcomes into preclinical studies can also enhance their predictive power. mdbneuro.com

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one-drug, one-target" paradigm is increasingly being challenged, especially for complex multifactorial diseases like many CNS disorders. nih.govfrontiersin.org It is now recognized that compounds acting on multiple targets, a concept known as polypharmacology, may offer superior therapeutic efficacy. nih.govfrontiersin.org The diverse mechanisms involved in many CNS diseases suggest that multi-target strategies could be more effective. frontiersin.org

Future research on this compound should explore its potential as a multi-target agent. This involves screening the compound against a broad range of targets implicated in a particular disease pathology. nih.gov If the compound is found to interact with multiple relevant targets, this could represent a significant therapeutic advantage. uta.edu.ly Computational approaches can be instrumental in predicting potential off-targets and designing ligands with a desired polypharmacological profile. nih.govfrontiersin.org This strategy aims to enhance efficacy and potentially improve safety profiles. uta.edu.ly

Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these in silico methods offer a powerful approach to designing next-generation analogues with improved properties. Pyrrolidine and its derivatives are significant in drug design, and computational studies can help in understanding their interactions with biological targets. nih.govresearchgate.net

By creating a computational model of the compound's interaction with its biological target(s), researchers can predict how structural modifications will affect binding affinity, selectivity, and pharmacokinetic properties. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular docking can guide the synthesis of new derivatives. nih.govebi.ac.uk This rational design approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.gov

Integration of Omics Data in Preclinical Research

The advent of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—has revolutionized our ability to understand the complex molecular changes associated with disease and drug response. crownbio.comastrazeneca.com Integrating these large-scale datasets into the preclinical evaluation of this compound represents a significant future research direction.

Proteomics can help in identifying drug targets and understanding disease mechanisms at the protein level. genedata.comgenedata.com Metabolomics provides a snapshot of the physiological processes and can reveal metabolic changes in response to the compound. sciencewerke.com By analyzing how the compound alters gene expression, protein levels, and metabolic profiles in preclinical models, researchers can gain a deeper understanding of its mechanism of action and identify potential biomarkers for efficacy and safety. crownbio.comfrontlinegenomics.comnih.gov This multi-omics approach can facilitate a more comprehensive and systems-level understanding of the compound's biological effects. astrazeneca.com

Table 2: Applications of Omics Technologies in Preclinical Research

| Omics Technology | Application |

| Genomics | Identify genetic factors influencing drug response. |

| Transcriptomics | Analyze changes in gene expression following drug treatment. |

| Proteomics | Identify protein targets and pathways modulated by the compound. genedata.comgenedata.com |

| Metabolomics | Characterize changes in metabolic profiles to understand physiological impact. nih.govresearchgate.netfrontiersin.org |

Overcoming Research Hurdles in Preclinical Development

The path of a small molecule from discovery to a potential clinical candidate is fraught with challenges. frontiersin.orgnih.gov Preclinical development involves extensive testing to ensure a compound is safe and has the potential to be effective in humans. americanpharmaceuticalreview.com For this compound, several key hurdles must be overcome.

A primary challenge is navigating the blood-brain barrier (BBB) if the compound is intended for a CNS indication. simbecorion.com The physicochemical properties of the molecule must be optimized to allow for sufficient brain penetration. Another significant hurdle is predicting potential toxicity. biobostonconsulting.com Early and comprehensive safety pharmacology and toxicology studies are essential to identify any adverse effects. americanpharmaceuticalreview.com Furthermore, establishing a clear understanding of the compound's pharmacokinetic and pharmacodynamic (PK/PD) relationship is crucial for determining its therapeutic window. Overcoming these hurdles requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, toxicology, and formulation science. youtube.com

Q & A

Q. What are the common synthetic routes for preparing 1-Benzhydryl-3-(5-oxopyrrolidin-3-yl)urea, and how can reaction efficiency be optimized?

The synthesis typically involves coupling a benzhydryl amine with a functionalized pyrrolidinone urea precursor. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzhydryl moiety to the pyrrolidinone scaffold .

- Pyrrolidinone ring closure : Cyclization via intramolecular nucleophilic attack under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, 0.1% TFA in MeOH/H₂O) to isolate the product .

Optimization strategies : Monitor reaction progress via TLC or LC-MS, adjust stoichiometry of reagents to minimize side products, and optimize solvent polarity for cyclization efficiency .

Q. How can NMR spectroscopy be applied to confirm the structure of this compound?

- 1H NMR : Key signals include the benzhydryl protons (δ 7.2–7.4 ppm, multiplet), urea NH protons (δ 5.9–6.1 ppm, broad singlet), and pyrrolidinone carbonyl protons (δ 2.8–3.2 ppm, multiplet for ring protons; δ 1.9–2.1 ppm for methylene groups adjacent to the carbonyl) .

- 13C NMR : Confirm the presence of the 5-oxopyrrolidin-3-yl moiety (δ ~170 ppm for the carbonyl carbon) and benzhydryl aromatic carbons (δ 125–140 ppm) .

- 2D experiments : Use HSQC and HMBC to correlate protons with carbons and verify connectivity between the urea linkage and pyrrolidinone ring .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the conformational flexibility of the 5-oxopyrrolidin-3-yl moiety in this compound?

- Cremer-Pople puckering parameters : Calculate ring puckering amplitude () and phase angle () to quantify non-planarity of the pyrrolidinone ring. Use software like Gaussian or ORCA for DFT geometry optimization at the B3LYP/6-31G(d) level .

- Molecular dynamics (MD) simulations : Simulate the compound in explicit solvent (e.g., water or DMSO) to assess dynamic puckering behavior. Analyze trajectories using tools like VMD or PyMOL to identify dominant conformers .

- Torsional angle analysis : Compare experimental crystallographic data (e.g., from SHELXL-refined structures) with computed values to validate models .

Q. How can crystallographic data resolve discrepancies in reported structural features of this compound?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Refine data using SHELXL, focusing on the urea bond geometry (C–N–C angles) and pyrrolidinone ring planarity. Validate with R-factor convergence (<5%) .

- Validation tools : Apply checkCIF/PLATON to detect outliers in bond lengths/angles and assess hydrogen-bonding networks (e.g., urea NH···O interactions) .

- Comparison with analogs : Cross-reference with structurally similar ureas (e.g., 1-benzhydryl-3-(4-chlorophenyl)imidazo[1,5-a]pyridine) to identify trends in packing motifs .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological assays?

- Derivatization : Synthesize analogs with modifications to the benzhydryl group (e.g., halogen substitution) or pyrrolidinone ring (e.g., methyl or spirocyclic groups) .

- Biological testing : Use dose-response assays (IC₅₀/EC₅₀ determination) to correlate substituent effects with activity. Pair with computational docking (AutoDock Vina) to predict binding modes .

- Data analysis : Apply multivariate regression to identify key physicochemical parameters (e.g., logP, polar surface area) influencing activity .

Methodological Considerations

Q. How can researchers address challenges in purifying this compound due to its low solubility?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for dissolution and switch to less polar solvents (ethyl acetate) during precipitation .

- Chromatography : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water with 0.1% formic acid) to improve resolution .

- Lyophilization : For hygroscopic samples, lyophilize after purification to obtain stable powders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.